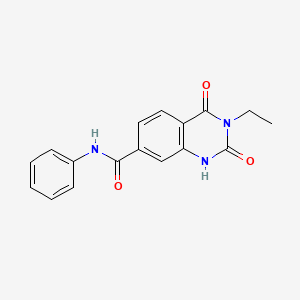

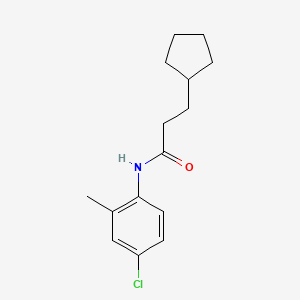

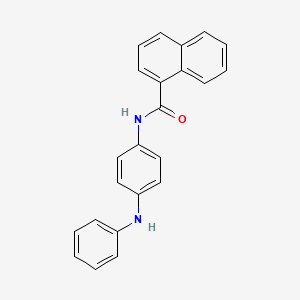

3-ethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinazoline derivatives are an important class of compounds in the field of medicinal chemistry, exhibiting a wide range of biological activities. The specific compound , "3-ethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide," falls into this category, suggesting its potential for various biochemical interactions and applications.

Synthesis Analysis

The synthesis of quinazoline derivatives typically involves multiple steps, including condensation reactions, cyclization, and substitutions. For example, Gandhi et al. (2020) synthesized a novel quinazoline derivative using a multi-step approach, highlighting the complex interactions and precise conditions needed for the synthesis of such compounds (Gandhi et al., 2020).

Molecular Structure Analysis

Quinazoline derivatives' molecular stability often comes from various intra- and intermolecular interactions, such as hydrogen bonding. The molecular geometry of these compounds can be optimized using computational methods like B3LYP/DFT, providing insights into their electronic and structural properties (Gandhi et al., 2020).

Chemical Reactions and Properties

Quinazoline derivatives can undergo a variety of chemical reactions, leading to diverse biological activities. For instance, they can react with ethyl 3-ethoxymethylene-2,4-dioxovalerate to produce novel heterocyclic compounds, as demonstrated by Kurihara et al. (1980), highlighting the versatility of quinazoline frameworks in synthesizing biologically active molecules (Kurihara et al., 1980).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been reported to exhibit antimicrobial activity , suggesting that their targets might include bacterial or fungal proteins essential for growth and survival.

Mode of Action

Based on its structural similarity to other antimicrobial agents, it may interfere with essential biological processes in microbes, such as protein synthesis, dna replication, or cell wall synthesis, leading to the inhibition of microbial growth .

Biochemical Pathways

Given its potential antimicrobial activity, it may disrupt several key biochemical pathways in microbes, leading to their death .

Result of Action

Based on its potential antimicrobial activity, it may lead to the death of microbial cells by disrupting essential biological processes .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It is believed to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 3-ethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide vary with different dosages in animal models. Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available .

Metabolic Pathways

It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

3-ethyl-2,4-dioxo-N-phenyl-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-2-20-16(22)13-9-8-11(10-14(13)19-17(20)23)15(21)18-12-6-4-3-5-7-12/h3-10H,2H2,1H3,(H,18,21)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDVIVWVOTVJRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2-furyl)acryloyl]indoline](/img/structure/B5886235.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5886240.png)

![N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B5886256.png)

![1-[4-(5-tert-butyl-1H-1,2,3-triazol-1-yl)phenyl]-4,4-dimethyl-1-penten-3-one](/img/structure/B5886264.png)

![N,N'-di-tert-butyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5886281.png)

![5-[(4-chlorobenzyl)thio]-1-(3,4-dimethylphenyl)-1H-tetrazole](/img/structure/B5886296.png)